molecular formula C19H37IN2O8 B11928747 Iodoacetamide-PEG5-NH-Boc

Iodoacetamide-PEG5-NH-Boc

Cat. No.: B11928747
M. Wt: 548.4 g/mol
InChI Key: IGEUCBFXXFXXLN-UHFFFAOYSA-N
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Description

Iodoacetamide-PEG5-NH-Boc is a compound that serves as a polyethylene glycol-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as promising tools for targeted therapy in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iodoacetamide-PEG5-NH-Boc typically involves the following steps:

    Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent to introduce functional groups that can react with other molecules.

    Introduction of Iodoacetamide: Iodoacetamide is introduced to the activated polyethylene glycol to form a stable bond.

    Protection with Boc Group: The resulting compound is then protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the iodine atom is replaced by other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group for further functionalization.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.

    Acidic Conditions: Trifluoroacetic acid is often used to remove the Boc protecting group.

Major Products:

Scientific Research Applications

Iodoacetamide-PEG5-NH-Boc has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and interactions by selectively degrading target proteins.

    Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Iodoacetamide-PEG5-NH-Boc involves its role as a linker in PROTACs. PROTACs contain two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

    Iodoacetamide-PEG3-NH-Boc: A shorter polyethylene glycol chain variant.

    Iodoacetamide-PEG7-NH-Boc: A longer polyethylene glycol chain variant.

Comparison:

Properties

Molecular Formula

C19H37IN2O8

Molecular Weight

548.4 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C19H37IN2O8/c1-19(2,3)30-18(24)22-5-7-26-9-11-28-13-15-29-14-12-27-10-8-25-6-4-21-17(23)16-20/h4-16H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

IGEUCBFXXFXXLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CI

Origin of Product

United States

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